Pubchem_71346396

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pubchem_71346396 is a chemical compound listed in the PubChem database, a public repository for chemical substances and their properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71346396 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but common methods include:

Condensation Reactions: These reactions often involve the combination of smaller molecules to form a larger, more complex molecule.

Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can be crucial for achieving the desired chemical structure.

Catalytic Reactions: Catalysts are often used to increase the efficiency and selectivity of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste. Common industrial techniques include:

Batch Processing: This method involves producing the compound in discrete batches, allowing for precise control over reaction conditions.

Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, which can increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71346396 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols.

Scientific Research Applications

Pubchem_71346396 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71346396 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Pubchem_71346396 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

Pubchem_12345678: This compound has a similar structure but different functional groups, leading to different chemical properties.

Pubchem_87654321: This compound has a similar molecular weight but different reactivity, making it suitable for different applications.

Biological Activity

PubChem compound 71346396, identified as a flavonoid derived from the plant Combretum erythrophyllum, has garnered attention for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Biological Activity

Flavonoids are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific compound has been studied for its efficacy against various pathogens and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compound 71346396 exhibits significant antimicrobial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis . Notably, rhamnocitrin and quercetin derivatives isolated from Combretum erythrophyllum demonstrated robust antibacterial activity while exhibiting low toxicity to human lymphocytes.

Table 1: Antimicrobial Activity of PubChem 71346396

| Pathogen | MIC (µg/ml) | Activity |

|---|---|---|

| Vibrio cholerae | 25-50 | Strong |

| Enterococcus faecalis | 25-50 | Strong |

| Micrococcus luteus | 25 | Moderate |

| Shigella sonnei | 25 | Moderate |

Anti-Inflammatory Properties

In addition to its antimicrobial effects, compound 71346396 has shown promising anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophage models . The compound's mechanism appears to involve the modulation of the NF-κB signaling pathway, which is crucial in the inflammatory response.

Case Study: Inhibition of Inflammatory Mediators

In a controlled study, macrophages treated with varying concentrations of compound 71346396 exhibited reduced levels of TNF-α when stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications for inflammatory diseases.

Mechanistic Insights

The biological activity of flavonoids like compound 71346396 can be attributed to their ability to interact with various biological targets:

- Antioxidant Activity : Flavonoids can scavenge free radicals and reduce oxidative stress.

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and microbial growth, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : By affecting pathways like NF-κB, these compounds can alter cellular responses to inflammation.

Properties

CAS No. |

151621-34-0 |

|---|---|

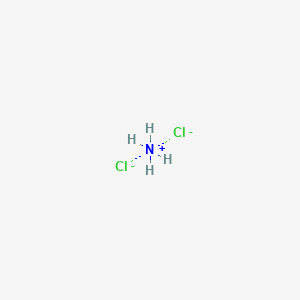

Molecular Formula |

Cl2H4N- |

Molecular Weight |

88.94 g/mol |

IUPAC Name |

azanium;dichloride |

InChI |

InChI=1S/2ClH.H3N/h2*1H;1H3/p-1 |

InChI Key |

SJSWRKNSCWKNIR-UHFFFAOYSA-M |

Canonical SMILES |

[NH4+].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.